molecular formula C13H11ClN2O2S B7955772 Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride

Cat. No.: B7955772
M. Wt: 294.76 g/mol
InChI Key: LQXZBNIVCQVKOZ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused bicyclic system containing both nitrogen and sulfur atoms. The addition of a carboxylic acid group, along with methyl and phenyl substituents, further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as copper(I) or copper(II) triflates, can also be employed to facilitate the cyclization process and improve overall productivity .

Scientific Research Applications

    Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, this compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

    Medicine: The compound’s biological activity extends to its potential use in cancer therapy.

    Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound is believed to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the synthesis of essential cofactors required for bacterial growth. In cancer therapy, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and promoting cell death.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride can be compared with other similar compounds, such as:

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups. They have been studied for their antimicrobial and anticancer properties.

    Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds contain a carboxamide group instead of a carboxylic acid group, which can influence their chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S.ClH/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9;/h2-7H,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXZBNIVCQVKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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